Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate
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Overview
Description
Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a carbamoyl group, a chlorophenyl group, and a piperidine ring
Preparation Methods
The synthesis of Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate involves several steps. The synthetic route typically starts with the preparation of the core pyrido[2,3-d]pyrimidine structure, followed by the introduction of the piperidine ring and the ethyl ester group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate can be compared with similar compounds such as:
- Ethyl 1-[5-[(2-bromophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate
- Ethyl 1-[5-[(2-fluorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate These compounds share a similar core structure but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H28ClN5O5 |
---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C22H28ClN5O5/c1-2-33-21(32)12-6-5-9-28(11-12)22-26-18-17(20(31)27-22)13(10-16(29)25-18)19(30)24-15-8-4-3-7-14(15)23/h3-4,7-8,12-13,17-18,22,26H,2,5-6,9-11H2,1H3,(H,24,30)(H,25,29)(H,27,31) |
InChI Key |
VYHITXCQUIOPSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2NC3C(C(CC(=O)N3)C(=O)NC4=CC=CC=C4Cl)C(=O)N2 |
Origin of Product |
United States |
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